molecular formula C15H21NO2S B3001009 1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone CAS No. 1421462-76-1

1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone

Cat. No. B3001009
CAS RN: 1421462-76-1
M. Wt: 279.4
InChI Key: XUXKMNVMSCBYFC-UHFFFAOYSA-N
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Description

The compound “1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone” is a chemical compound with a complex structure. It contains a piperidine ring, which is a common structural motif found in many pharmaceuticals . The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .


Molecular Structure Analysis

The molecular structure of “1-(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)ethanone” is quite complex. It includes a piperidine ring, a methoxyphenyl group, and a thiomethyl group . The empirical formula is C24H33N2O2P, and the molecular weight is 412.50 .

Scientific Research Applications

properties

IUPAC Name

1-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-12(17)16-9-7-13(8-10-16)11-19-15-5-3-14(18-2)4-6-15/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXKMNVMSCBYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CSC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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